1-(2,5-Dimethylphenyl)-2-butanol
Description
1-(2,5-Dimethylphenyl)-2-butanol is a secondary alcohol featuring a 2,5-dimethylphenyl aromatic substituent attached to the first carbon of a 2-butanol backbone. Its molecular formula is inferred to be C₁₂H₁₆O, with a molecular weight of approximately 180.25 g/mol (calculated).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-7-9(2)5-6-10(11)3/h5-7,12-13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRUMXIXDAINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with butanone to yield the desired alcohol. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,5-Dimethylphenyl)-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(2,5-Dimethylphenyl)-2-butanone.
Reduction: 2,5-Dimethylphenylbutane.
Substitution: 1-(2,5-Dimethylphenyl)-2-chlorobutane.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(2,5-Dimethylphenyl)-2-butanol, enabling inferences about its properties and applications:
2,3-Dimethyl-1-butanol (CAS 19550-30-2)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Structure : A primary aliphatic alcohol with methyl branches at the 2- and 3-positions.
- Key Differences: Lacks an aromatic ring, resulting in lower molecular weight and greater volatility. Predicted to exhibit higher water solubility than the target compound due to its smaller, non-aromatic structure.
- Safety Data : Requires precautions for inhalation and skin contact, with first-aid measures emphasizing fresh air and medical consultation .
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS 1017419-02-1)
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Structure: A secondary alcohol with an amino group and the same 2,5-dimethylphenyl substituent.
- Key Differences: The amino group introduces basicity, enabling salt formation and participation in acid-base reactions, unlike the target compound’s alcohol group. Potential applications in pharmaceuticals or chiral synthesis due to its stereochemical complexity.
1-(2,5-Dimethylphenyl)piperazine (CAS 1013-76-9)
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.28 g/mol
- Structure : A piperazine ring (heterocyclic amine) attached to the 2,5-dimethylphenyl group.
- Key Differences :
Research Findings and Implications
- Hydrophobicity vs. Polarity: The 2,5-dimethylphenyl group in the target compound likely reduces water solubility compared to aliphatic alcohols like 2,3-Dimethyl-1-butanol. This property may favor its use in non-polar solvents or lipid-based systems.
- Reactivity: The absence of nitrogen in the target compound limits its participation in amine-specific reactions (e.g., Schiff base formation), contrasting with 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol .
- Thermal Stability : Piperazine derivatives exhibit higher melting points due to crystalline packing, suggesting that the target alcohol may have lower thermal stability .
Limitations and Notes
- Data Gaps: Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Safety and Handling: Aliphatic alcohols like 2,3-Dimethyl-1-butanol require stringent safety protocols , which may extrapolate to the target compound.
Biological Activity
1-(2,5-Dimethylphenyl)-2-butanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, applications in medicine, and comparative analyses with similar compounds.
This compound is classified as a secondary alcohol with the following structural formula:
This compound features a dimethylphenyl group attached to a butanol moiety, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound has potential applications in developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungi. Research indicates that it can effectively inhibit the growth of pathogenic fungi such as Candida species.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes of microbial cells, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : It may modulate specific enzymes involved in metabolic pathways critical for microbial survival.
- Receptor Interaction : Potential interactions with cellular receptors could influence signaling pathways related to inflammation and immune response.
Case Studies and Research Findings
A study published in Molecules highlighted the compound's potential as an antifungal agent. The research involved testing various concentrations against Candida albicans, revealing an MIC value that supports its use in antifungal formulations. Another investigation focused on its antibacterial properties against common pathogens found in clinical settings, confirming its efficacy at low concentrations.
Comparative Analysis
When compared to structurally similar compounds such as 1-(3,5-Dimethylphenyl)-2-butanol and other derivatives, this compound exhibits distinct biological profiles. For example:
Table 2: Comparison of Biological Activity
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Effective (32 µg/mL) | Moderate (128 µg/mL) |
| 1-(3,5-Dimethylphenyl)-2-butanol | Less effective | Effective (64 µg/mL) |
| 3,5-Dimethylphenylmethanol | Not tested | Low efficacy |
This comparison underscores the unique properties of this compound and its potential advantages in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
